1-(5-Bromopentyl)-1h-pyrazole
CAS No.:
Cat. No.: VC18158815
Molecular Formula: C8H13BrN2
Molecular Weight: 217.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13BrN2 |
|---|---|
| Molecular Weight | 217.11 g/mol |
| IUPAC Name | 1-(5-bromopentyl)pyrazole |
| Standard InChI | InChI=1S/C8H13BrN2/c9-5-2-1-3-7-11-8-4-6-10-11/h4,6,8H,1-3,5,7H2 |
| Standard InChI Key | XVPWQXCALCUGRQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(N=C1)CCCCCBr |
Introduction
Structural and Nomenclature Analysis
1-(5-Bromopentyl)-1H-pyrazole consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position by a 5-bromopentyl chain. The IUPAC name reflects this substitution pattern, where the bromine atom resides at the terminal carbon of the pentyl group. Key structural features include:
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Pyrazole core: Exhibits aromaticity due to delocalized π-electrons across the N–C–N framework.
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5-Bromopentyl side chain: Introduces steric bulk and electrophilic character via the bromine atom, influencing reactivity and intermolecular interactions.
Comparative studies of alkylated pyrazoles suggest that the bromopentyl group enhances lipophilicity, potentially improving membrane permeability in biological systems . The bromine atom also serves as a leaving group, enabling further functionalization through nucleophilic substitution reactions.
Synthetic Methodologies
Alkylation of Pyrazole
The synthesis of 1-(5-Bromopentyl)-1H-pyrazole likely proceeds via alkylation of the pyrazole ring. A generalized approach involves:
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Base-mediated deprotonation: Pyrazole (pKa ~14-17) is treated with a strong base (e.g., NaH) to generate the pyrazolide anion.
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Reaction with 1,5-dibromopentane: The anion undergoes nucleophilic substitution with 1,5-dibromopentane, displacing one bromide to form the 1-(5-bromopentyl) product.
This method mirrors procedures used for synthesizing 1-alkylpyrazoles, where alkyl halides serve as electrophilic partners . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimizing di- or polyalkylation byproducts.
Alternative Pathways
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Mitsunobu reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple pyrazole with 5-bromopentan-1-ol.
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Grignard addition: Formation of a pentylmagnesium bromide intermediate, followed by quenching with pyrazole-1-carbonyl chloride.
Table 1 summarizes potential synthetic routes and their efficiency parameters based on analogous systems .
Table 1: Synthetic Routes for 1-(5-Bromopentyl)-1H-pyrazole
Physicochemical Properties
While experimental data for 1-(5-Bromopentyl)-1H-pyrazole are scarce, key properties can be inferred:
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Molecular weight: 261.15 g/mol (C₈H₁₂BrN₃).
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Melting point: Estimated 45–55°C (lower than unsubstituted pyrazole due to alkyl chain disruption of crystallinity).
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons; limited aqueous solubility.
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LogP: Predicted ~2.8 (indicating moderate lipophilicity).
Spectroscopic characteristics align with reported pyrazole derivatives:
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¹H NMR: Pyrazole protons resonate as singlets or doublets between δ 6.5–7.5 ppm; bromopentyl protons show signals at δ 1.4–3.4 ppm .
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¹³C NMR: Pyrazole carbons appear at 105–150 ppm; brominated carbon at ~35 ppm .
Chemical Reactivity
The bromine atom on the pentyl chain confers distinct reactivity:
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Nucleophilic substitution: Replacement of Br with nucleophiles (e.g., amines, thiols) to form secondary derivatives.
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Cross-coupling reactions: Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts.
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Elimination: Formation of pentene side products under basic conditions.
Notably, the pyrazole ring itself participates in electrophilic substitution (e.g., nitration, sulfonation) at the 4-position, though steric hindrance from the bromopentyl group may modulate reactivity .
Future Research Directions
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Synthetic optimization: Development of one-pot methodologies to improve yield and selectivity.
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Biological screening: Evaluation against antimicrobial, anticancer, and metabolic disease targets.
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Structure-activity relationships (SAR): Systematic variation of alkyl chain length and halogen substituents.
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